![molecular formula C18H28ClN3O3S B2470194 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide CAS No. 897612-73-6](/img/structure/B2470194.png)
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide” were not found, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide” were not found, general methods for the synthesis of piperazine derivatives involve various chemical reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
- Piperazine derivatives, including the compound , have been investigated for their potential as antipsychotic and antidepressant agents . Researchers explore their effects on neurotransmitter systems and their ability to modulate mood disorders.
- Piperazine-based compounds exhibit antibacterial and antifungal activities . Scientists study their mechanisms of action and evaluate their efficacy against various pathogens.
- The piperazine ring is a key component in antiviral drugs . Researchers investigate derivatives like the one mentioned here for their potential to combat viral infections.
- The piperazine moiety is present in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s . Investigations focus on their neuroprotective effects and mechanisms.
- Piperazine-containing molecules have shown anti-inflammatory properties . Researchers explore their impact on inflammatory pathways and potential therapeutic applications.
- Although not for medical use, piperazine derivatives are sometimes used illegally as psychoactive substances . Their effects on the central nervous system are studied.
Antipsychotic and Antidepressant Research
Antibacterial and Antifungal Properties
Antiviral Agents
Neurodegenerative Diseases
Anti-Inflammatory Compounds
Psychoactive Substances
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a key structural component of this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for the compound .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, often involving binding to specific receptors or enzymes, which can lead to changes in cellular signaling and function .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could affect multiple pathways, depending on its specific targets.
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known effects of piperazine derivatives, it can be inferred that this compound may have a variety of potential effects, depending on its specific targets and the biochemical pathways it affects .
properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O3S/c1-3-15(4-2)18(23)20-8-13-26(24,25)22-11-9-21(10-12-22)17-7-5-6-16(19)14-17/h5-7,14-15H,3-4,8-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGYNNNWNGPNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-ethylbutanamide |
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